4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Ethoxylation: Introduction of the ethoxy group to the benzene ring.
Sulfonation: Addition of the sulfonamide group to the benzene ring.
Alkylation: Introduction of the propan-2-yl group.
N-Substitution: Attachment of the 1-phenylethyl group to the nitrogen atom of the sulfonamide.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of folic acid in bacteria, leading to their death. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide
- 4-methoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide
- 4-ethoxy-N-(1-phenylethyl)-3-(methyl)benzene-1-sulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-ethoxy-N-(1-phenylethyl)-3-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-5-23-19-12-11-17(13-18(19)14(2)3)24(21,22)20-15(4)16-9-7-6-8-10-16/h6-15,20H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUOTRHRVVDCQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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